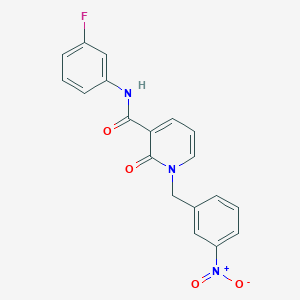

![molecular formula C12H13N3O4S B2435899 2-Mercapto-1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid CAS No. 937599-80-9](/img/structure/B2435899.png)

2-Mercapto-1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

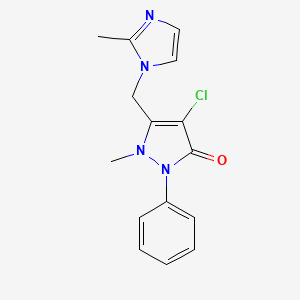

This compound is a pyrimidine derivative, which is a type of heterocyclic aromatic organic compound similar to pyridine and benzene. Pyrimidines are important in many biological processes, forming the basis for the nucleic acids DNA and RNA .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring (a six-membered ring with two nitrogen atoms and four carbon atoms), a mercapto group attached to one of the carbon atoms, a methoxyethyl group attached to another carbon atom, and a carboxylic acid group attached to yet another carbon atom .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The mercapto group could be involved in oxidation or substitution reactions, the methoxyethyl group could undergo reactions typical of ethers, and the carboxylic acid group could participate in acid-base reactions or condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the mercapto group could contribute to a strong, unpleasant smell, while the carboxylic acid group could make the compound acidic .Scientific Research Applications

Synthesis and Derivative Formation

Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives. For instance, Sauter and Deinhammer (1973) synthesized derivatives of 2-mercapto-thieno[2.3-d]pyrimidine-4(3H)-one through cyclization of esters or amides of corresponding amino-thiophene-carboxylic acids (Sauter & Deinhammer, 1973). Similarly, Santilli et al. (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids, showcasing the versatility of such compounds (Santilli et al., 1971).

Regioselective Alkylation : A study by Abd El-Fatah et al. (2017) explored the synthetic utility of 2-mercaptonicotinonitriles and 2-mercapto-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile for novel bis- and poly(pyridines), and poly(pyrimidines) via alkylation, confirming the S-alkylation rather than N-alkylation (Abd El-Fatah et al., 2017).

Synthesis of Novel Compounds : The compound has been utilized in the synthesis of novel dihydrothiazolo[3,2-a]pyrimidinone derivatives, as demonstrated by Selby and Smith (1989), showing its role in developing unique chemical structures (Selby & Smith, 1989).

Chemical Transformations and Reactions

Complex Reactions and Syntheses : The compound's derivatives have been involved in complex chemical reactions. For example, Ahmed et al. (2003) synthesized various 2-hydroxy- and 2-mercapto-3,4-dihydro-4-oxo-6-(furyl)-pyrimidine-5-carbonitriles, demonstrating the compound's potential in creating diverse chemical structures (Ahmed et al., 2003).

Formation of Novel Heterocyclic Systems : Popil’nichenko et al. (2006) showcased the synthesis of new thieno[2,3-b][1,4]thiazine derivatives starting from 2-acylamino-3,3-dichloroacrylonitriles, highlighting the role of similar compounds in creating new heterocyclic systems (Popil’nichenko et al., 2006).

Development of Pharmacologically Relevant Compounds : Watermeyer et al. (2009) reported on the synthesis of pharmacologically relevant bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties, indicating the compound's potential in pharmaceutical applications (Watermeyer et al., 2009).

Future Directions

Properties

IUPAC Name |

1-(2-methoxyethyl)-7-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-6-5-7(11(17)18)8-9(13-6)15(3-4-19-2)12(20)14-10(8)16/h5H,3-4H2,1-2H3,(H,17,18)(H,14,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQNVYDFUHQPGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=O)NC(=S)N(C2=N1)CCOC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B2435821.png)

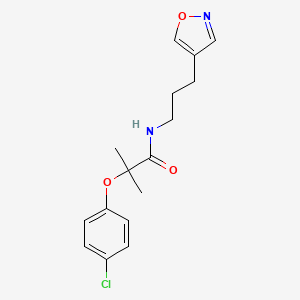

![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2435822.png)

![N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2435826.png)

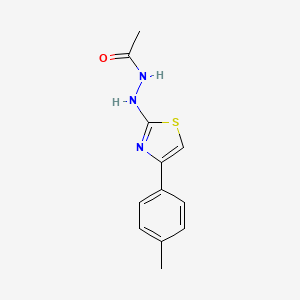

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B2435831.png)

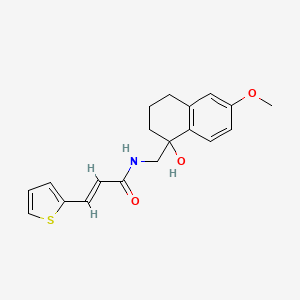

![N-{3-[7-(3-nitrophenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenyl}methanesulfonamide](/img/structure/B2435839.png)